2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid
Overview
Description
2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with three methyl groups at positions 1, 4, and 6, and an acetic acid moiety attached via an ether linkage at position 3. The compound’s structure imparts significant chemical stability and potential biological activity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized starting from suitable arylhydrazines and β-ketoesters. The reaction proceeds through cyclization and subsequent functionalization to introduce the desired substituents at positions 1, 4, and 6.
Etherification: The hydroxyl group at position 3 of the pyrazolo[3,4-b]pyridine is then reacted with bromoacetic acid under basic conditions to form the ether linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for efficient cyclization and etherification processes, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound’s potential anti-inflammatory and anticancer properties are being explored, with studies focusing on its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the acetic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
2-({1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)propionic acid: Similar structure but with a propionic acid moiety, which may alter its biological properties and reactivity.
Uniqueness
2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination enhances its chemical stability and potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-7(2)12-10-9(6)11(13-14(10)3)17-5-8(15)16/h4H,5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFFSWGFNOPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)OCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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